molecular formula C17H13N3O4S B3008375 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034235-43-1

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B3008375
CAS No.: 2034235-43-1
M. Wt: 355.37
InChI Key: CBQAWXVLABQRSZ-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (BG13317, CAS 2034235-43-1) is a heterocyclic compound with a molecular formula of C₁₇H₁₃N₃O₄S and a molecular weight of 355.37 g/mol . Its structure features:

  • A 2,1,3-benzothiadiazole core linked to a carboxamide group.
  • A hydroxyethyl bridge substituted with furan-2-yl and furan-3-yl groups.
    This compound is commercially available at 90% purity for research purposes, with pricing ranging from $402 to $1,158 depending on quantity .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-16(11-3-4-13-14(8-11)20-25-19-13)18-10-17(22,12-5-7-23-9-12)15-2-1-6-24-15/h1-9,22H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQAWXVLABQRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=COC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiadiazole core, followed by the introduction of furan rings and the hydroxyethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocycle Modifications

Benzothiadiazole vs. Benzoxazole Sulfonamide

The compound N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS RN in ) replaces the benzothiadiazole core with a benzoxazole sulfonamide group. Key differences:

  • Electronic Properties : Benzothiadiazole contains sulfur and nitrogen, offering electron-deficient characteristics, whereas benzoxazole has oxygen and nitrogen, making it less electron-deficient.
  • Functional Group: The sulfonamide (‑SO₂NH₂) in the analogue vs.
Thiophene vs. Furan Substituents

The compound N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS 2309213-84-9, ) substitutes one furan-3-yl group with a thiophene ring.

  • Molecular Weight : The thiophene-containing analogue has a higher molecular weight (~355 vs. 355.37 for BG13317), but steric effects may differ due to sulfur’s larger atomic radius .

Functional Group and Substituent Variations

Hydroxyethyl Bridge Modifications
  • 5-Chloro-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS 2034329-62-7, ) replaces the benzothiadiazole carboxamide with a benzenesulfonamide group. Polarity: The sulfonamide group increases hydrophilicity compared to carboxamide.
Adamantane-Indole Derivatives

Compounds 4–6 in feature indole-oxoacetamide cores with adamantane substituents.

  • Structural Complexity : Adamantane’s rigid bicyclic structure enhances lipid solubility, contrasting with BG13317’s furan-based substituents.

Molecular Weight and Physicochemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
BG13317 Benzothiadiazole Furan-2-yl, Furan-3-yl 355.37 Carboxamide, Hydroxyethyl
CAS 2309213-84-9 () Benzothiadiazole Furan-2-yl, Thiophen-2-yl ~355 Carboxamide, Hydroxyethyl
CAS 2034329-62-7 () Benzenesulfonamide Furan-2-yl, Furan-3-yl 397.8 Sulfonamide, Hydroxyethyl
573698-36-9 () Triazole, Dibenzofuran Allyl, Methoxydibenzofuran 460.51 Thioether, Acetamide
  • Size and Permeability : BG13317’s moderate molecular weight (~355) suggests better membrane permeability compared to larger analogues like 573698-36-9 (460.51 g/mol) .
  • Purity and Availability : BG13317 is commercially available at 90% purity, whereas many analogues (e.g., ) are likely research-grade with unspecified purity .

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features multiple furan rings and a benzothiadiazole core, which contribute to its chemical reactivity and biological interactions. The hydroxyl group and the carboxamide moiety enhance its capacity for hydrogen bonding and π-π interactions with biological macromolecules. These interactions are crucial for modulating enzyme activities and receptor binding.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Modulation : The presence of furan rings allows for π-π stacking interactions with aromatic residues in enzymes, potentially influencing their catalytic activity.
  • Receptor Binding : The compound may act as a ligand for various receptors, leading to downstream signaling effects that can alter cellular responses.
  • Antioxidant Activity : Compounds with furan moieties often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Studies have shown that derivatives of benzothiadiazole exhibit significant anticancer activity. For instance, this compound has been tested against various cancer cell lines. Preliminary results suggest that it induces apoptosis in tumor cells through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7) and found a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM.
    • Another study reported that treatment with this compound led to significant downregulation of cyclin D1 and upregulation of p53 in colon cancer cells, indicating a potential mechanism for growth inhibition.
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was measured using DPPH radical scavenging assays. The compound exhibited an IC50 value of 12 µM, demonstrating its potential as a natural antioxidant.

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 Value Mechanism
AnticancerMCF-7 (breast cancer)15 µMInduction of apoptosis
AnticancerHCT116 (colon cancer)20 µMCell cycle regulation
Anti-inflammatoryRAW 264.7 (macrophages)Not specifiedInhibition of cytokine production
AntioxidantDPPH assay12 µMRadical scavenging

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